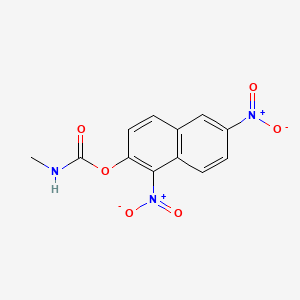
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine is a chemical compound known for its formaldehyde-releasing properties in aqueous solutions. It is commonly used as a biocide and preservative in various industrial applications due to its ability to release formaldehyde, which acts as an antimicrobial agent .
準備方法
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine is synthesized through the reaction of paraformaldehyde with 1-aminopropan-2-ol. The reaction typically occurs in an aqueous medium, where paraformaldehyde undergoes hydrolysis to release formaldehyde, which then reacts with 1-aminopropan-2-ol to form the desired triazine compound . Industrial production methods often involve controlled reaction conditions to ensure the efficient formation of the compound while minimizing by-products.
化学反応の分析
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, it rapidly hydrolyzes to release formaldehyde and 1-amino-propan-2-ol.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents like hydrogen peroxide (for oxidation), and various nucleophiles (for substitution). The major products formed from these reactions include formaldehyde, 1-amino-propan-2-ol, and substituted triazine derivatives .
科学的研究の応用
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine has a wide range of scientific research applications:
Chemistry: It is used as a formaldehyde donor in various chemical reactions and as a stabilizer in polymer chemistry.
Biology: The compound’s antimicrobial properties make it useful in biological research for controlling microbial contamination.
Medicine: It is investigated for its potential use in medical preservatives and disinfectants.
作用機序
The primary mechanism of action of Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine is the release of formaldehyde upon hydrolysis. Formaldehyde acts as an antimicrobial agent by cross-linking with microbial proteins and nucleic acids, thereby inhibiting their function and leading to cell death. The molecular targets include microbial enzymes and structural proteins, which are essential for microbial survival .
類似化合物との比較
Hexahydro-1,3,5-tris(2-hydroxypropyl)-s-triazine is unique due to its specific structure and formaldehyde-releasing properties. Similar compounds include:
Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine: Similar in structure but with hydroxyethyl groups instead of hydroxypropyl groups.
Hexahydro-1,3,5-tris(2-hydroxybutyl)-s-triazine: Contains hydroxybutyl groups, offering different solubility and reactivity properties.
Hexahydro-1,3,5-tris(2-hydroxyisopropyl)-s-triazine: Features hydroxyisopropyl groups, which may affect its hydrolysis rate and formaldehyde release.
These compounds share similar antimicrobial properties but differ in their physical and chemical characteristics, which can influence their specific applications and effectiveness.
特性
CAS番号 |
25254-50-6 |
|---|---|
分子式 |
C12H27N3O3 |
分子量 |
261.36 g/mol |
IUPAC名 |
1-[3,5-bis(2-hydroxypropyl)-1,3,5-triazinan-1-yl]propan-2-ol |
InChI |
InChI=1S/C12H27N3O3/c1-10(16)4-13-7-14(5-11(2)17)9-15(8-13)6-12(3)18/h10-12,16-18H,4-9H2,1-3H3 |
InChIキー |
QUGSRMKLRLHUHU-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CN(CN(C1)CC(C)O)CC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



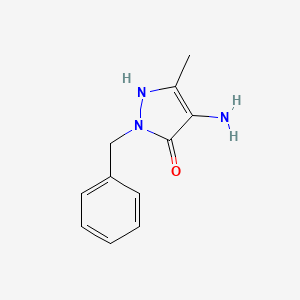
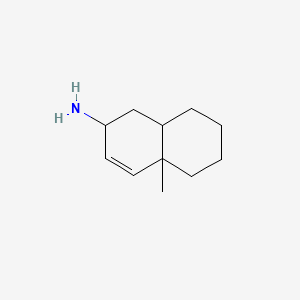


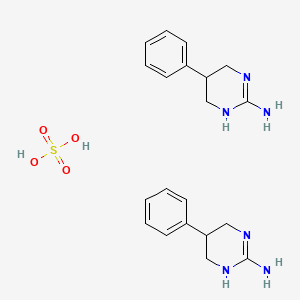
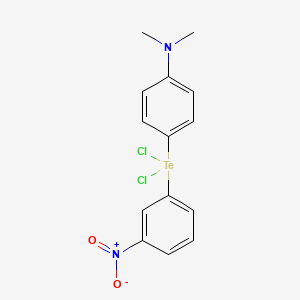
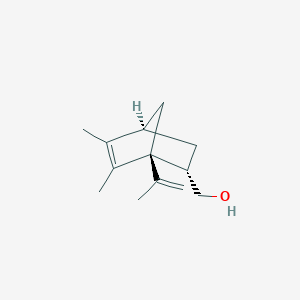
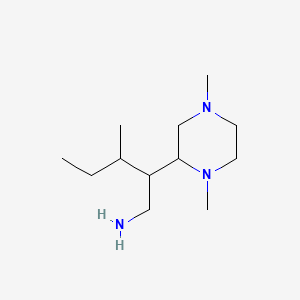
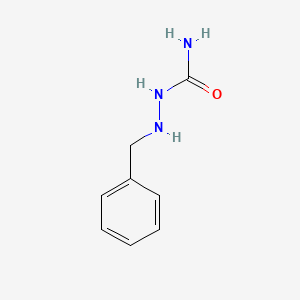
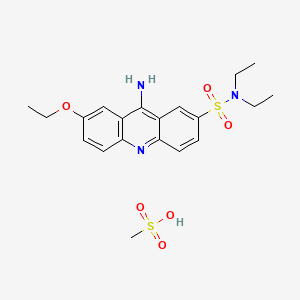
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
